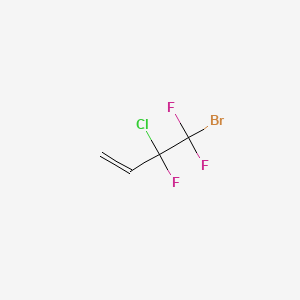

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Description

Overview of Per- and Polyhalogenated Butenes in Organic Chemistry

Per- and polyhalogenated butenes are four-carbon olefins where multiple hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, and/or iodine). This extensive halogenation significantly alters the chemical and physical properties of the parent butene molecule. Generally, increasing halogenation leads to higher boiling points and densities compared to the non-halogenated hydrocarbon. nist.gov

From a reactivity standpoint, polyhalogenated butenes are versatile. The carbon-carbon double bond is an electron-rich center, making it susceptible to electrophilic addition reactions. chemguide.co.uk Halogens like chlorine and bromine can add across the double bond, a reaction that can be used to test for the presence of alkenes. chemguide.co.uklibretexts.org Furthermore, the carbon-halogen bonds themselves can participate in various reactions. The nature of the halogen and its position relative to the double bond dictate its reactivity, with some halogens being quite labile and others relatively inert. scbt.com For instance, the attachment of fluorine atoms to a carbon that is also bonded to chlorine tends to reduce the reactivity of the chlorine atoms. libretexts.org These compounds serve as important intermediates and building blocks in organic synthesis, finding use in the creation of polymers, pharmaceuticals, and agrochemicals. beilstein-journals.org

Significance and Research Context of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

This compound, with the CAS number 374-25-4, is a specialty chemical primarily utilized for research purposes. scbt.comsapphirebioscience.com Its significance lies in its potential as a synthetic intermediate. For example, it is a precursor in the synthesis of 1,1,2-Trifluoro-1,3-butadiene, a diene that can be used in polymerization and other cycloaddition reactions. masterorganicchemistry.com The presence of multiple, different halogen atoms provides chemists with a versatile platform for selective chemical transformations. It is often used in specialized areas of chemical research, including proteomics research applications. scbt.com

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₃BrClF₃ |

| Molecular Weight | 223.42 g/mol |

| CAS Number | 374-25-4 |

| Boiling Point | 98-100 °C |

| Density | 1.678 g/cm³ |

Data sourced from multiple chemical suppliers and databases. nist.govavantorsciences.comnih.gov

Unique Structural Features and Their Chemical Implications

The structure of this compound is notable for its dense and mixed halogenation adjacent to a terminal double bond. This arrangement imparts a unique reactivity profile.

Key Structural Features:

Terminal Alkene (Vinyl Group): The C=C double bond at the end of the chain is a primary site for reactivity, readily undergoing electrophilic addition reactions. chemguide.co.uk

Asymmetric Halogenation: The C3 and C4 carbons are heavily substituted with three different types of halogens (F, Cl, Br). The C3 carbon is chiral, meaning the molecule can exist as a pair of enantiomers.

Vicinal Halogens: The presence of chlorine and bromine on adjacent carbons (C3 and C4) creates a complex electronic environment. The high electronegativity of the fluorine atoms on C3 and C4 will strongly influence the polarity and reactivity of the neighboring C-Cl and C-Br bonds.

Chemical Implications:

The combination of these features makes this compound a highly functionalized molecule. The double bond can be targeted for addition reactions, while the different carbon-halogen bonds can be selectively cleaved under specific conditions. For example, the C-Br bond is typically weaker than the C-Cl bond, which is in turn weaker than the C-F bond. This hierarchy allows for stepwise reactions where one halogen can be replaced or eliminated while leaving the others intact.

This controlled reactivity is valuable in multi-step syntheses. For instance, the molecule can undergo dehydrohalogenation or dehalogenation reactions to form more unsaturated systems. One documented transformation is its conversion to 1,1,2-Trifluoro-1,3-butadiene, likely through an elimination reaction involving the removal of HBr or HCl. masterorganicchemistry.com The specific reaction conditions would determine which halogens are eliminated. The compound's precursor is noted as 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane, suggesting that this compound itself is likely formed via an elimination reaction. masterorganicchemistry.comsigmaaldrich.com This versatility makes it a valuable tool for chemists aiming to construct complex fluorinated molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-chloro-3,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULPFOSLGWWARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870521 | |

| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-25-4 | |

| Record name | 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 374-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chloro 3,4,4 Trifluorobut 1 Ene

Strategies for the Construction of Halogenated Butene Scaffolds

The construction of a halogenated butene scaffold can be approached through two primary strategies:

Chain-building strategy (e.g., Telomerization): This "bottom-up" approach involves constructing the four-carbon backbone from smaller, typically two-carbon (C2), building blocks. Radical-initiated telomerization is a prominent method in this category. nih.gov It involves the reaction of a "taxogen" (a molecule that adds across a double bond, like a haloalkane) with a "telogen" (an unsaturated molecule, or alkene). This strategy is particularly effective for producing fluorinated compounds. For instance, a patent for a related compound, hexafluoro-2-butene, describes a telomerization reaction as a key step. google.com

Functional group interconversion on a C4 scaffold: This "top-down" approach starts with an existing four-carbon molecule, such as butadiene, butene, or a butane (B89635) derivative, and modifies it through a series of halogenation, dehydrohalogenation, or halogen exchange reactions. A patent for producing halogenated butenes and butanes describes the vapor-phase reaction of 1,1,2,3,4,4-hexachloro-1,3-butadiene with hydrogen fluoride (B91410), demonstrating the viability of modifying a pre-existing C4 skeleton. google.comwipo.int

Precursor Compounds and Starting Material Selection

The selection of appropriate precursors is dictated by the chosen synthetic strategy and the desired halogen arrangement. Based on the structure of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, several plausible starting materials can be proposed.

For a telomerization strategy , the goal is to combine two C2 units to form the CH2=CH-C(F)(Cl)-C(F)(F)Br structure. This would likely involve the reaction of a vinyl monomer with a polyhalogenated ethane (B1197151) derivative.

| Proposed Precursor Type | Specific Examples | Role in Synthesis |

| C2 Alkene (Telogen) | Vinyl chloride, Vinylidene chloride | Forms the CH2=CH- portion of the backbone. |

| C2 Haloalkane (Taxogen) | 1-Bromo-1-chloro-1,2,2-trifluoroethane, Chlorotrifluoroethylene (CTFE) | Provides the -C(F)(Cl)-C(F)(F)Br fragment. |

For a functional group interconversion strategy , a starting material with a C4 backbone is selected.

| Proposed Precursor Type | Specific Examples | Role in Synthesis |

| C4 Alkene/Alkane | Butadiene, Butene, Halogenated butanes | Serves as the foundational scaffold for subsequent halogenation/exchange steps. |

Key Reaction Pathways for Carbon-Halogen Bond Formation and Olefin Introduction

The formation of multiple carbon-halogen bonds and the introduction of the terminal olefin are the critical transformations in the synthesis of this compound.

Radical Telomerization: This is a plausible key pathway for forming the butene scaffold. The process typically involves:

Initiation: A radical initiator (e.g., a peroxide) generates a radical from the taxogen.

Propagation: The radical adds across the double bond of the telogen (e.g., vinyl chloride).

Chain Transfer: The resulting radical abstracts an atom from another taxogen molecule, yielding the 1:1 adduct (the desired C4 product) and a new radical to continue the chain.

Halogenation and Dehydrohalogenation: If starting from a less halogenated C4 precursor, electrophilic or radical halogenation reactions can introduce chlorine and bromine atoms. Subsequent base-induced dehydrohalogenation (elimination of H-X) can then be used to form the carbon-carbon double bond.

Halogen Exchange (Halex) Reactions: Starting with a poly-chlorinated or poly-brominated butene, selective exchange of chlorine or bromine for fluorine can be achieved using fluorinating agents like hydrogen fluoride (HF) or potassium fluoride (KF). Transition-metal catalysis is often employed to facilitate these transformations and improve selectivity. escholarship.org

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct isomer is paramount. The synthesis must control for both the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselectivity: In a telomerization reaction between a radical ·CXY-CZWB and an alkene CH2=CHG, the radical can add to either carbon of the double bond. The formation of this compound requires the radical to add to the CH2 carbon of the vinyl monomer. This is often the favored pathway due to the formation of a more stabilized radical intermediate on the -CHG- carbon. The choice of reactants and reaction conditions is crucial for maximizing the yield of the desired regioisomer. Methods for site-selective cross-coupling on polyhalogenated compounds are an active area of research, often leveraging the electronic differences between C-X bonds to direct reactivity. escholarship.orgnih.gov

Stereoselectivity: The target molecule possesses a stereocenter at the C3 position, which bears a chlorine atom, a fluorine atom, a vinyl group, and a bromodifluoromethyl group.

Standard radical reactions typically proceed without stereocontrol, leading to a racemic mixture of (R)- and (S)-enantiomers.

Achieving stereoselectivity to favor one enantiomer would require more advanced synthetic techniques, such as the use of chiral catalysts or auxiliaries that can influence the 3D orientation of the transition state. The development of catalytic methods that are highly regio- and stereoselective is a key goal in modern organic synthesis, with palladium-catalyzed cross-couplings being a notable example in the synthesis of complex dienes. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Olefins

The synthesis of highly halogenated compounds often involves hazardous materials and can generate significant waste. Applying the principles of green chemistry is essential for developing more sustainable processes. ambeed.com

| Green Chemistry Principle | Application in Halogenated Olefin Synthesis |

| Prevention | Designing syntheses with higher yields and selectivity to minimize the formation of waste byproducts. |

| Atom Economy | Addition reactions, like telomerization, are inherently more atom-economical than substitution or elimination reactions, which generate leaving groups or eliminated molecules as waste. chemicalbook.com |

| Less Hazardous Synthesis | Exploring alternatives to highly toxic and corrosive reagents like elemental bromine or anhydrous hydrogen fluoride. Development of catalytic methods using less toxic metal catalysts (e.g., iron instead of palladium) is a key goal. google.com |

| Safer Solvents | Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with safer alternatives like water, supercritical fluids, or ionic liquids. Research has shown that solvent choice accounts for a significant portion of the environmental impact of a chemical process. ambeed.comchemicalbook.com |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones reduces waste and can enable reactions under milder conditions. Catalysts can also be designed to be recyclable, further enhancing sustainability. google.com |

Emerging Synthetic Technologies for Trifluorobutene Derivatives

The field of organofluorine chemistry is continually evolving, with new technologies offering pathways to more efficient and selective syntheses.

Photoredox Catalysis: This technology uses light to drive chemical reactions via single-electron transfer pathways. It has emerged as a powerful tool for forming carbon-halogen bonds under mild conditions, potentially offering an alternative to traditional radical initiation methods that require high temperatures. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in batch offers significant advantages for safety, control, and scalability. For reactions involving highly reactive or hazardous intermediates, flow chemistry allows for their generation and immediate consumption in a controlled environment, minimizing risks.

Enzymatic Halogenation: Biocatalysis represents a green alternative for halogenation. While still an emerging field, the use of halogenase enzymes could provide unparalleled selectivity under environmentally benign aqueous conditions, avoiding the use of harsh reagents.

Advanced Boron Chemistry: Recent strategies involving the stereoselective manipulation of polyborylated alkenes offer new ways to control the formation of C-C and C-heteroatom bonds with high precision. These methods could potentially be adapted to construct complex halogenated scaffolds. nih.gov

Reaction Chemistry and Mechanistic Pathways of 4 Bromo 3 Chloro 3,4,4 Trifluorobut 1 Ene

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is a region of high electron density, making it susceptible to attack by electrophiles. However, the presence of strongly electron-withdrawing fluorine and chlorine atoms on the adjacent carbons significantly deactivates the double bond towards electrophilic attack compared to simple alkenes. nih.govpressbooks.pubbyjus.comwikipedia.orglumenlearning.comlibretexts.org Despite this deactivation, electrophilic addition reactions can proceed, often requiring specific conditions or highly reactive electrophiles.

Halogenation Reactions (e.g., Bromination, Chlorination, Interhalogenation)

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) across the double bond of an alkene is a classic electrophilic addition reaction. nih.govpressbooks.pub In the case of this compound, this reaction would lead to the formation of a polyhalogenated butane (B89635) derivative. The reaction is expected to proceed through a cyclic halonium ion intermediate, which is subsequently attacked by the halide ion in an anti-addition fashion. nih.govpressbooks.pubyoutube.com

The regioselectivity of interhalogen addition (e.g., Br-Cl) would be influenced by the electronic effects of the existing substituents. According to Markovnikov's rule, the more electropositive part of the reagent (in this case, bromine) would add to the carbon atom of the double bond that bears the greater number of hydrogen atoms (C1). byjus.comlumenlearning.comorgoreview.comyoutube.comsavemyexams.com However, the strong inductive effect of the adjacent polyhalogenated group could influence this outcome.

| Reactants | Reagents | Expected Major Product | Key Principles |

| This compound | Br₂ | 1,2,4-Tribromo-3-chloro-3,4,4-trifluorobutane | Electrophilic Addition, Anti-addition |

| This compound | Cl₂ | 4-Bromo-1,2,3-trichloro-3,4,4-trifluorobutane | Electrophilic Addition, Anti-addition |

| This compound | BrCl | 1-Bromo-4-bromo-2,3-dichloro-3,4,4-trifluorobutane | Electrophilic Addition, Markovnikov's Rule (predicted) |

Hydrohalogenation and Hydroxylation Processes

The addition of hydrogen halides (HX) to the double bond of this compound is another example of an electrophilic addition. byjus.comlumenlearning.comorgoreview.comyoutube.comsavemyexams.comleah4sci.commasterorganicchemistry.com The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. The stability of the resulting carbocation determines the regioselectivity of the addition, following Markovnikov's rule. byjus.comlumenlearning.comorgoreview.comyoutube.comsavemyexams.com In this case, protonation at C1 would lead to a more stable secondary carbocation at C2, which is adjacent to the electron-withdrawing groups. The halide ion would then attack this carbocation.

Hydroxylation, the addition of a hydroxyl group across the double bond, can be achieved through various methods, such as reaction with reagents like potassium permanganate (B83412) or osmium tetroxide, or through acid-catalyzed hydration. The electron-deficient nature of the double bond in this compound would likely make acid-catalyzed hydration challenging.

Mechanistic Investigations of Electrophilic Additions

The mechanism of electrophilic addition to alkenes generally proceeds in a two-step process. lumenlearning.comyoutube.comleah4sci.commasterorganicchemistry.com The first step involves the attack of the electrophile on the electron-rich π-system of the double bond, leading to the formation of a carbocation intermediate. lumenlearning.comorgoreview.comyoutube.comsavemyexams.comleah4sci.commasterorganicchemistry.com The second step is the rapid attack of a nucleophile on the carbocation, resulting in the final addition product.

For this compound, the presence of multiple halogen substituents introduces significant electronic effects that influence the stability of the intermediate carbocation. The strong inductive electron withdrawal by the fluorine atoms is expected to destabilize a carbocation at the C2 position. This effect would slow down the rate of electrophilic addition compared to non-fluorinated alkenes. Computational studies on similar polyhalogenated butenes could provide valuable insights into the transition state energies and the preferred reaction pathways. nih.gov

Nucleophilic Substitution Reactions Involving Halogen Atom Centers

The carbon-halogen bonds in this compound are polarized, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. savemyexams.compw.livechemguide.co.uk The reactivity of these sites depends on several factors, including the nature of the leaving group, the strength of the nucleophile, and steric hindrance.

Substitution at Bromine-Substituted Carbon

The carbon-bromine bond is generally weaker and the bromide ion is a better leaving group than the chloride ion. lumenlearning.comresearchgate.netacs.org Therefore, nucleophilic substitution is more likely to occur at the C4 position. The reaction would likely proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter, if applicable. However, the presence of three fluorine atoms on the same carbon (C4) creates significant steric hindrance, which could impede the approach of the nucleophile.

Substitution at Fluorine-Substituted Carbons

Direct nucleophilic substitution at carbon atoms bearing fluorine in haloalkanes is generally challenging due to the exceptional strength of the carbon-fluorine bond, which is the strongest single bond to carbon. msu.educrunchchemistry.co.uksavemyexams.comsavemyexams.com Fluoroalkanes are often considered chemically inert because of the high energy required to break the C-F bond. crunchchemistry.co.uksavemyexams.com In the case of this compound, the presence of three fluorine atoms on C3 and C4 significantly influences its reactivity.

While specific experimental data on the nucleophilic substitution at the fluorine-bearing carbons of this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest that such reactions would be highly unfavorable under standard nucleophilic substitution conditions. The reactivity of halogenoalkanes in nucleophilic substitution reactions is inversely related to the carbon-halogen bond strength, making iodoalkanes the most reactive and fluoroalkanes the least. savemyexams.comsavemyexams.com

It is a common misconception that the high polarity of the C-F bond would make it more susceptible to nucleophilic attack; however, the bond strength is the dominant factor determining reactivity. crunchchemistry.co.uk Therefore, any nucleophilic substitution reactions on this compound would be expected to occur at the carbon bearing the bromine or chlorine atom, as the C-Br and C-Cl bonds are considerably weaker than the C-F bond. msu.edu

Influence of Fluorine and Olefinic System on Nucleophilicity

The nucleophilicity of the double bond in this compound is significantly modulated by the presence of multiple halogen atoms. The electron-withdrawing inductive effect of the fluorine and chlorine atoms decreases the electron density of the π-system, thereby reducing its nucleophilicity. chemrxiv.org This makes the alkene less susceptible to electrophilic attack compared to its non-halogenated counterpart.

Radical Reactions and Their Propagation Mechanisms

Radical reactions of alkenes are typically chain reactions involving three distinct phases: initiation, propagation, and termination. libretexts.orgrutgers.edu Initiation often involves the homolytic cleavage of a bond to form radicals, which can be induced by heat or light. libretexts.org In the propagation phase, a radical adds to the double bond of the alkene, creating a new radical species that can then react further. libretexts.org Termination occurs when two radicals combine. libretexts.org

For this compound, radical reactions can be initiated by the homolytic cleavage of the C-Br bond, which is weaker than the C-Cl and C-F bonds. The resulting radical can then participate in various transformations.

Reactions with Hydroxyl Radicals (OH) and Atmospheric Implications

The presence of a carbon-carbon double bond in volatile organic compounds like this compound makes them susceptible to reaction with hydroxyl radicals (OH) in the atmosphere. nist.gov This reaction is a primary degradation pathway for many alkenes in the troposphere. nist.gov The OH radical can add across the double bond, initiating a series of oxidation reactions.

Specific kinetic data for the reaction of OH radicals with this compound is not available. However, studies on analogous fluorinated butenes provide insight into its likely atmospheric fate. For instance, the atmospheric lifetimes of hexafluorocyclobutene (B1221722) and octafluorocyclopentene (B1204224) are estimated to be 135 and 104 days, respectively, based on their reaction rates with OH radicals. researchgate.net The table below presents the rate constants and atmospheric lifetimes for some related fluorinated alkenes.

| Compound | Rate Constant (k(OH)) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Hexafluorocyclobutene | (8.6 ± 1.6) × 10⁻¹⁴ researchgate.net | 135 days researchgate.net |

| Octafluorocyclopentene | (1.01 ± 0.16) × 10⁻¹³ researchgate.net | 104 days researchgate.net |

| Hexafluoro-1,3-butadiene | (9.64 ± 1.76) × 10⁻¹² researchgate.net | 1.1 days researchgate.net |

This table presents data for analogous compounds to infer the potential atmospheric behavior of this compound.

Given the high reactivity of alkenes with OH radicals, it is expected that this compound would have a relatively short atmospheric lifetime.

Other Radical-Initiated Transformations

Besides reactions with OH radicals, this compound can undergo other radical-initiated transformations. For instance, radical polymerization is a common reaction for alkenes. Chlorotrifluoroethene, a related haloalkene, undergoes radical polymerization to form a useful polymer. libretexts.org It is plausible that this compound could also be used as a monomer or comonomer in polymerization reactions to introduce bromine and chlorine functionalities into a polymer chain.

Elimination Reactions and Formation of Polyunsaturated Systems

Elimination reactions, particularly dehydrohalogenation, are important transformations for haloalkanes and can lead to the formation of alkenes and alkynes. rroij.com These reactions are typically promoted by strong bases. libretexts.org

Dehydrohalogenation Reactions to Dienes and Alkynes

The structure of this compound allows for the possibility of dehydrohalogenation to form dienes and potentially alkynes. The elimination of a hydrogen halide can occur via a 1,4- or 3,4-elimination pathway, depending on the reaction conditions and the base used. researchgate.net The dehydrohalogenation of polyhalogenated butenes is a known method for the synthesis of mixed halogenobutadienes. researchgate.net

A double dehydrohalogenation of a suitable dihaloalkane can lead to the formation of an alkyne. libretexts.orglibretexts.org This process typically involves two successive E2 elimination reactions. youtube.com While starting from this compound, a single dehydrohalogenation event would lead to a diene. Further elimination to an alkyne would require a more complex rearrangement or harsher reaction conditions, and the specific pathways for this compound are not detailed in the literature. The general transformation from an alkene to an alkyne often involves halogenation of the double bond followed by a double dehydrohalogenation. libretexts.orglibretexts.org

Competing Elimination Pathways

The presence of both bromine and chlorine atoms, as well as hydrogen atoms on the carbon adjacent to the halogen-bearing carbons, makes this compound a candidate for dehydrohalogenation reactions. These reactions, typically induced by a base, can proceed through different competing pathways, primarily the E1 and E2 mechanisms. wikipedia.orgnih.gov The regioselectivity of these eliminations is governed by factors such as the nature of the base, the solvent, and the steric and electronic properties of the substrate.

Dehydrohalogenation of this compound could, in principle, lead to the formation of various diene products through the elimination of either HBr or HCl. The two primary mechanistic routes for these elimination reactions are the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways. nist.gov

The E2 mechanism is a one-step concerted process where the base abstracts a proton, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the base. Key factors influencing the E2 pathway include the strength of the base and the stereochemical arrangement of the proton and the leaving group, which ideally should be in an anti-periplanar conformation.

The E1 mechanism , in contrast, is a two-step process. wikipedia.org It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a base (which can be a weak base or the solvent) to form the alkene. The E1 pathway is favored by substrates that can form stable carbocations, the use of weak bases, and polar protic solvents.

The regiochemical outcome of these elimination reactions is often predicted by Zaitsev's Rule or Hofmann's Rule . wikipedia.orglibretexts.orgmasterorganicchemistry.com Zaitsev's rule predicts the formation of the more substituted (and thus generally more stable) alkene as the major product. This is typically observed with small, strong bases. Hofmann's rule, on the other hand, predicts that the major product will be the less substituted alkene. This outcome is favored when using bulky, sterically hindered bases.

In the case of this compound, the relative acidity of the protons and the leaving group ability of bromide versus chloride will influence which elimination pathway is favored. Bromide is generally a better leaving group than chloride. The presence of electron-withdrawing fluorine atoms can also affect the acidity of nearby protons.

| Elimination Pathway | Description | Favored by | Predicted Major Product (General Principle) |

| E2 (Zaitsev) | Concerted removal of H and X to form the more substituted alkene. | Small, strong bases (e.g., NaOEt) | More stable, conjugated diene |

| E2 (Hofmann) | Concerted removal of H and X to form the less substituted alkene. | Bulky, strong bases (e.g., t-BuOK) | Less sterically hindered diene |

| E1 | Stepwise removal of X then H, via a carbocation intermediate. | Weak bases, polar protic solvents, stable carbocation formation | Generally follows Zaitsev's rule, but rearrangements are possible |

Transition Metal-Catalyzed Transformations

The carbon-halogen bonds in this compound provide reactive handles for a variety of transition metal-catalyzed reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental transformations in modern organic synthesis. masterorganicchemistry.com These reactions typically involve the oxidative addition of an organic halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille reactions) or carbopalladation of an alkene (in the case of the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium catalyst. chemistrysteps.comyoutube.com

For this compound, the C-Br bond is expected to be more reactive towards oxidative addition than the C-Cl bond in palladium-catalyzed couplings. polyu.edu.hk This difference in reactivity could allow for selective functionalization at the C-4 position.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This would lead to the formation of a new carbon-carbon bond at the site of the original C-Br bond.

Stille Coupling: In a Stille coupling, an organotin reagent is used as the coupling partner with the organohalide. libretexts.orgnih.govwikipedia.org Similar to the Suzuki coupling, this would likely result in the substitution of the bromine atom.

Heck Reaction: The Heck reaction couples the organohalide with an alkene. masterorganicchemistry.comyoutube.com The vinyl group of this compound itself could potentially participate in intramolecular Heck reactions if a suitable tethered halide were present, or intermolecularly with another alkene, though the reactivity of the halogenated end of the molecule is more likely to be the site of reaction.

The presence of the vinyl group and multiple halogen atoms could present challenges, such as competing side reactions or catalyst inhibition. However, the development of specialized ligands and reaction conditions has expanded the scope of these reactions to include complex and polyfunctionalized substrates.

| Cross-Coupling Reaction | Organometallic Reagent | General Product |

| Suzuki | R-B(OR)₂ | R-C₄H₂ClF₃=CH₂ |

| Stille | R-Sn(Alkyl)₃ | R-C₄H₂ClF₃=CH₂ |

| Heck | Alkene | Ar-CH=CH-C₄H₂ClF₃ |

Note: R represents a generic organic substituent. The table illustrates the expected product from the reaction at the more reactive C-Br bond.

Olefin metathesis is a powerful reaction for the rearrangement of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.gov

For this compound, the terminal vinyl group is a potential handle for olefin metathesis reactions.

Cross-Metathesis (CM): In a CM reaction with a partner alkene, the vinyl group of this compound could be exchanged. This would lead to the formation of a new, substituted alkene, with ethene as a byproduct.

Ring-Closing Metathesis (RCM): If the molecule were appropriately derivatized to contain a second terminal alkene, RCM could be employed to synthesize a cyclic compound.

The success of these reactions would be highly dependent on the choice of catalyst and reaction conditions, as the presence of the halogenated substituents could influence catalyst activity and stability.

| Olefin Metathesis Reaction | Reactant(s) | General Product Type |

| Cross-Metathesis (CM) | This compound + R-CH=CH₂ | R-CH=CH-C(Cl)(F)-C(Br)F₂ + Ethene |

| Ring-Closing Metathesis (RCM) | Diene derived from this compound | Cyclic alkene |

Note: R represents a generic organic substituent.

Cycloaddition Reactions and Pericyclic Processes

The vinyl group in this compound can act as a 2π component in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comkhanacademy.org The vinyl group of this compound could potentially act as a dienophile, reacting with a diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. chemistrysteps.comyoutube.com The halogen atoms on the adjacent carbon could provide some electronic activation, although steric hindrance might also play a role.

[2+2] Cycloaddition: This reaction involves the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. youtube.com These reactions are often promoted photochemically.

1,3-Dipolar Cycloaddition: In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. youtube.commdpi.comrsc.org The vinyl group of this compound could serve as the dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, or diazo compounds.

The stereochemistry and regiochemistry of these cycloaddition reactions would be influenced by the electronic nature and steric bulk of the substituents on the vinyl group and the reacting partner.

| Cycloaddition Reaction | Reacting Partner | General Product |

| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexene |

| [2+2] Cycloaddition | Alkene | Substituted Cyclobutane |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Substituted Triazoline |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound. For 4-bromo-3-chloro-3,4,4-trifluorobut-1-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not found in the available literature. A theoretical analysis would predict four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond and the sp³ hybridized carbons bearing the halogen atoms would provide critical information for structural confirmation. The carbon attached to the highly electronegative fluorine and chlorine atoms would be expected to appear at a significantly different chemical shift compared to the others.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is crucial for determining the environment of the three fluorine atoms. However, specific experimental data, including chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with neighboring protons, are not documented in the searched sources. Such data would be invaluable for confirming the geminal and vicinal relationships of the fluorine atoms.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

In cases of complex spectral overlap or for unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments would reveal the connectivity between protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. While these techniques would be instrumental in the definitive structural elucidation of this compound, no studies employing these methods for this specific compound were identified in the public domain.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific GC retention times for this compound on various columns are not detailed in the available literature, the mass spectrum of the compound has been documented. The analysis of the mass spectrum reveals the molecular ion peak and various fragment ions, which are crucial for confirming the molecular formula and aspects of the structure.

The fragmentation of this compound under electron ionization would lead to the formation of several characteristic ions. The relative abundances of these fragments provide a unique fingerprint for the compound.

Table 1: Selected Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| Data not available | Data not available | Data not available |

Detailed experimental fragmentation data with assigned structures for each fragment is not available in the reviewed literature.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₄H₃BrClF₃, the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F). This precise mass is a critical parameter for confirming the identity of the compound in complex mixtures or after a chemical synthesis. While specific high-resolution mass spectrometry data for this compound is not widely published, the technique remains the gold standard for unambiguous molecular formula determination in modern chemical analysis.

Fragmentation Pathways and Structural Elucidation

Electron ionization mass spectrometry (EI-MS) provides valuable information about the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. The NIST WebBook provides an electron ionization mass spectrum for this compound. nist.govnist.gov The fragmentation of this molecule is influenced by the presence of multiple halogen atoms and the double bond.

The mass spectrum would be expected to show a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.

Key fragmentation pathways would likely involve the cleavage of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to breaking than the C-Cl and C-F bonds. The loss of a bromine radical would lead to a significant fragment ion. Subsequent or alternative fragmentation could involve the loss of a chlorine radical or hydrogen halides (HBr, HCl, HF). The presence of the double bond can also influence fragmentation, potentially leading to resonance-stabilized carbocations. The analysis of the relative abundances of these fragment ions allows for the detailed structural elucidation of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic Vibrational Frequencies of Olefinic and Halogenated Moieties

The IR spectrum of this compound would be expected to exhibit absorption bands corresponding to its olefinic and halogenated components.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| C=C (alkene) | 1640 - 1680 | Stretching |

| =C-H (alkene) | 3010 - 3095 | Stretching |

| =C-H (alkene) | 675 - 1000 | Out-of-plane bending |

| C-F | 1000 - 1400 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

The C=C stretching vibration is a key indicator of the double bond. The =C-H stretching and bending vibrations confirm the presence of the vinyl group. The strong absorption bands in the 1000-1400 cm⁻¹ region would be characteristic of the multiple C-F bonds. The C-Cl and C-Br stretching vibrations would appear in the lower frequency "fingerprint" region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. A study published in the Journal of Physical Chemistry A has reported the UV absorption spectrum of this compound. nist.gov The spectrum was measured between 164 nm and 260 nm at a temperature of 295 K. nist.gov

The primary electronic transition observable in the near-UV region for this molecule is a π → π* transition associated with the carbon-carbon double bond. The presence of halogen substituents can influence the position and intensity of this absorption maximum (λmax). While the specific λmax is not detailed in the abstract, the measurement range suggests that the primary absorption occurs in the deep UV region, which is typical for unconjugated alkenes. The halogen atoms, with their non-bonding electrons, could also potentially give rise to n → σ* or n → π* transitions, though these are often weaker and may be obscured by more intense absorptions.

X-Ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging.

Theoretical and Computational Investigations of 4 Bromo 3 Chloro 3,4,4 Trifluorobut 1 Ene

Electronic Structure and Bonding Analysis

The electronic structure of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is fundamentally influenced by the high electronegativity of the fluorine, chlorine, and bromine atoms. These halogen substituents create significant polarity within the molecule. The carbon-halogen bonds are polarized, with the carbon atoms bearing a partial positive charge and the halogen atoms a partial negative charge. This charge distribution is a key determinant of the molecule's reactivity.

The double bond between the first and second carbon atoms (C1 and C2) represents a region of high electron density, making it susceptible to electrophilic attack. The presence of multiple halogen atoms on the C3 and C4 carbons significantly influences the electronic environment of the entire molecule through inductive effects.

Key Electronic Properties of a Representative Halogenated Alkene:

| Property | Description | Significance |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces, solubility, and interaction with other polar molecules. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The HOMO is often located on the C=C double bond, while the LUMO may be associated with the antibonding orbitals of the C-X (halogen) bonds. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and delocalization of electrons within the molecule. | Provides insights into hyperconjugative interactions and the nature of the chemical bonds. |

Conformational Analysis and Energy Minima

The presence of a single bond between the C2 and C3 carbons allows for rotation, leading to different spatial arrangements of the atoms, known as conformations. The stability of these conformations is influenced by steric hindrance between the bulky halogen atoms and the vinyl group, as well as electrostatic interactions.

Computational methods, such as Density Functional Theory (DFT), are employed to perform a systematic search of the potential energy surface to identify stable conformations (energy minima) and the energy barriers between them (transition states). For a molecule like this compound, several rotamers (conformational isomers) are possible.

Illustrative Conformational Analysis of a Substituted Butene:

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 (most stable) | 65% |

| Gauche 1 | ~60° | 1.2 | 25% |

| Gauche 2 | ~-60° | 1.5 | 10% |

Note: The data presented is for a representative substituted butene and serves as an illustration of the type of information obtained from conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model potential chemical reactions involving this compound. wikipedia.org The double bond is a likely site for electrophilic addition reactions. youtube.comsavemyexams.com For instance, the reaction with a hydrogen halide (HX) would likely proceed via a carbocation intermediate. youtube.com The regioselectivity of such an addition (i.e., which carbon atom the electrophile and nucleophile add to) can be predicted by analyzing the stability of the possible carbocation intermediates.

Transition state theory is used to locate the highest energy point along the reaction coordinate, known as the transition state. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Example of a Modeled Reaction Pathway: Electrophilic Addition of HBr

| Step | Description | Key Features |

| 1. Initial Complex | The reactant molecules (alkene and HBr) are in close proximity. | Weak intermolecular interactions. |

| 2. Transition State 1 | The pi electrons of the double bond attack the hydrogen of HBr, and the H-Br bond begins to break. | Formation of a three-membered ring-like structure or a carbocation. |

| 3. Intermediate | A carbocation is formed on the more substituted carbon atom (Markovnikov's rule). | The stability of this intermediate is crucial for the reaction to proceed. |

| 4. Transition State 2 | The bromide ion attacks the carbocation. | Formation of the new C-Br bond. |

| 5. Final Product | The addition product is formed. | The overall reaction is typically exothermic. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules. nih.govrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). nsf.gov These calculations are highly sensitive to the molecular geometry, and by comparing the calculated shifts with experimental data, the correct conformation or isomeric structure can be determined.

Illustrative Predicted ¹⁹F NMR Chemical Shifts for a Fluorinated Alkene:

| Fluorine Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| F at C3 | -110.5 | -112.1 |

| F at C4 (geminal to Br) | -75.2 | -76.8 |

| F at C4 (geminal to F) | -80.1 | -81.5 |

Note: This data is hypothetical and for illustrative purposes only.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups.

Predicted IR Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=C Stretch | ~1640 | Characteristic of the alkene double bond. |

| C-F Stretch | ~1100-1300 | Strong absorptions due to the high polarity of the C-F bonds. |

| C-Cl Stretch | ~700-800 | Absorption in the fingerprint region. |

| C-Br Stretch | ~500-600 | Absorption in the lower frequency region. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. researchgate.netnih.govaimspress.comaimspress.comresearchgate.net For halogenated hydrocarbons, these models can be used to predict properties like toxicity, boiling point, or environmental fate. researchgate.netnih.govaimspress.comaimspress.com

To build a QSAR/QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A mathematical equation is then derived to relate these descriptors to the property of interest.

Common Descriptors Used in QSAR/QSPR for Halogenated Hydrocarbons:

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, dipole moment, polarizability. aimspress.com | Related to reactivity and intermolecular interactions. |

| Steric | Molecular volume, surface area. | Influences how the molecule fits into a receptor site or its transport properties. |

| Topological | Connectivity indices, shape indices. | Encodes information about the size, shape, and branching of the molecule. |

| Thermodynamic | LogP (octanol-water partition coefficient). aimspress.com | Relates to the hydrophobicity and bioavailability of the compound. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. rug.nlnih.govnih.govhalo.scienceyoutube.com By solving Newton's equations of motion for all the atoms in the system, an MD simulation can track the trajectory of each atom over time. This allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in different environments, such as in the gas phase, in a solvent, or interacting with a surface. These simulations can provide insights into:

Solvation: How the molecule is surrounded by solvent molecules and the energetics of this process.

Diffusion: The rate at which the molecule moves through a medium.

Intermolecular Forces: The nature and strength of the interactions between molecules, such as van der Waals forces and dipole-dipole interactions.

The results of MD simulations can be used to calculate macroscopic properties like density, viscosity, and heat capacity.

Applications in Advanced Organic Synthesis and Materials Science

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene as a Versatile Synthon

The strategic placement of bromine, chlorine, and fluorine atoms, coupled with a terminal double bond, makes this compound a highly reactive and versatile synthon in organic chemistry.

Building Block for Fluorinated and Halogenated Organic Compounds

The carbon-bromine bond in this compound is the most labile, rendering it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it an effective alkylating agent for the synthesis of a wide array of fluorinated and halogenated organic compounds. These resulting compounds are of significant interest due to their unique chemical and physical properties, such as increased thermal stability, lipophilicity, and altered reactivity, which are conferred by the presence of fluorine atoms. thieme-connect.describd.com

The general reactivity of organobromine compounds suggests that this compound can participate in a variety of synthetic transformations, including dehydrobromination, Grignard reactions, and reductive couplings. This versatility enables chemists to construct complex molecules with precisely controlled halogen substitution patterns.

Synthesis of Biologically Active Molecules and Precursors (e.g., Methylxanthine Derivatives)

While direct and specific research on the use of this compound in the synthesis of methylxanthine derivatives is not extensively documented in publicly available literature, its potential as a precursor for biologically active molecules can be inferred from its chemical structure. The butene backbone, adorned with multiple halogens, can be envisioned as a scaffold for the construction of various heterocyclic systems, which are common motifs in many pharmaceuticals.

For instance, the vinyl group could undergo various addition reactions, while the halogenated portion of the molecule could be modified through substitution or elimination reactions to create precursors for a range of biologically active compounds. Patent literature indicates its inclusion in synthetic pathways for complex molecules, such as tetrazolinone compounds, which have applications in agrochemicals, highlighting its utility as a building block for bioactive molecules. google.com

Polymerization and Copolymerization Studies

The presence of a polymerizable vinyl group positions this compound as a monomer for the synthesis of novel fluorinated polymers and copolymers.

Synthesis of Fluorinated Polymers and Copolymers

Fluorinated polymers are well-known for their exceptional properties, including high thermal and chemical stability. thieme-connect.de The incorporation of this compound into a polymer chain can be expected to impart some of these desirable characteristics. Patent literature suggests its use in the creation of dynamic polymers, indicating its potential role in advanced materials with responsive or self-healing properties. google.com Furthermore, its mention in the context of microcapsule fire extinguishing agents suggests that polymers derived from it may possess fire-retardant properties, a common application for organobromine compounds.

Influence of Halogen Substituents on Polymer Properties

The specific combination of fluorine, chlorine, and bromine on the monomer unit is anticipated to have a significant impact on the properties of the resulting polymers. The high electronegativity of fluorine generally enhances the thermal and chemical stability of the polymer backbone. The presence of the larger halogen atoms, chlorine and bromine, can influence the polymer's physical properties, such as its glass transition temperature, refractive index, and mechanical strength.

Development of Novel Reagents and Catalysts

The unique electronic and steric properties of this compound also suggest its potential as a precursor for the development of novel reagents and catalysts. The electron-withdrawing nature of the halogen atoms can influence the reactivity of the vinyl group and the adjacent carbon atoms.

While specific examples of reagents or catalysts derived from this compound are not yet prominent in the literature, its structure lends itself to various synthetic manipulations. For instance, it could potentially be used to synthesize organometallic reagents by reaction of the carbon-bromine bond with metals. Such reagents could find application in a variety of catalytic processes. A patent for the synthesis of tetrazolinone compounds mentions the use of palladium catalysts in reactions involving this compound, indicating its compatibility with transition metal catalysis. google.com

Stereoselective Transformations Facilitated by the Butene Moiety

The vinyl group of this compound represents a key functional handle for a variety of stereoselective transformations. The electron-withdrawing nature of the adjacent halogenated carbon atoms significantly influences the reactivity of the double bond, making it a substrate for a range of addition and cycloaddition reactions. While specific documented examples of stereoselective reactions involving this exact molecule are not extensively reported in publicly available literature, the principles of asymmetric synthesis and diastereoselective reactions on structurally analogous polyhalogenated and fluorinated terminal alkenes can provide a strong inferential basis for its potential applications.

The strategic placement of chiral catalysts or auxiliaries can induce facial selectivity in reactions at the double bond, leading to the formation of enantioenriched products. The inherent chirality of the C3 carbon in this compound, which exists as a racemic mixture, adds another layer of complexity and opportunity. Diastereoselective reactions can potentially separate these enantiomers or create new stereocenters with a high degree of control relative to the existing one.

Asymmetric Synthesis and Diastereoselective Reactions:

The terminal alkene functionality is a versatile platform for introducing chirality. For instance, asymmetric dihydroxylation, epoxidation, and cyclopropanation are fundamental transformations that could be applied to this compound. The use of chiral ligands, such as those derived from cinchona alkaloids in Sharpless asymmetric dihydroxylation or chiral salen complexes in Jacobsen epoxidation, could hypothetically lead to the corresponding chiral diols and epoxides. These products would be valuable chiral building blocks, bearing multiple functionalities for further synthetic elaboration.

Furthermore, diastereoselective reactions could be envisioned by reacting the butene with a chiral reagent. The existing stereocenter at the C3 position would influence the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer over the other. For example, the addition of a chiral nucleophile to the double bond, or its participation in a Diels-Alder reaction with a chiral diene, would be expected to proceed with some degree of diastereoselectivity.

Synthesis of Chiral Building Blocks:

The transformation of the butene moiety into various chiral functionalities is a powerful strategy for the synthesis of complex molecules. The resulting chiral products, containing bromine, chlorine, and fluorine atoms, offer multiple sites for subsequent cross-coupling reactions, nucleophilic substitutions, or further functional group interconversions. This positions this compound as a potential precursor to a diverse array of chiral fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.

While empirical data for stereoselective transformations of this compound is scarce, the established principles of asymmetric catalysis and diastereoselective synthesis provide a solid foundation for exploring its potential in these areas. The unique combination of a reactive alkene and multiple halogen substituents suggests that this compound could serve as a valuable and versatile substrate for the generation of novel chiral molecules.

Environmental Chemistry and Atmospheric Fate of Halogenated Olefins

Atmospheric Degradation Pathways

The atmospheric degradation of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is expected to be primarily driven by its reactions with hydroxyl radicals (OH), and to a lesser extent, with ozone (O₃) and chlorine atoms (Cl). The presence of the C=C double bond makes the molecule susceptible to addition reactions by these atmospheric oxidants.

Reaction Rate Constants with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical (OH) is the dominant removal process for most volatile organic compounds in the troposphere. For this compound (CH₂=CHCFClCF₂Br), the rate constant for its reaction with OH radicals has been experimentally determined.

A study by Orkin, Martynova, and Kurylo (2017) measured the rate constants for the gas-phase reaction of OH radicals with this compound over a range of temperatures. nist.gov The Arrhenius expression for this reaction was reported as:

k₂ = 6.45 x 10⁻¹³ exp(424/T) cm³ molecule⁻¹ s⁻¹ nist.gov

This expression is valid over the temperature range of 230 K to 370 K. nist.gov At a standard atmospheric temperature of 298 K, this equates to a rate constant that signifies a relatively rapid reaction, leading to a short atmospheric lifetime.

Table 1: Reaction Rate Constant for OH with this compound

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 230 - 370 | 6.45 x 10⁻¹³ exp(424/T) | nist.gov |

Reactions with Ozone (O₃) and Chlorine Atoms (Cl)

While the reaction with OH radicals is the primary degradation pathway, reactions with ozone (O₃) and chlorine atoms (Cl) can also contribute to the removal of unsaturated halogenated compounds from the atmosphere.

Atmospheric Lifetime and Persistence Assessment

The atmospheric lifetime of a compound is a crucial parameter for assessing its environmental impact, including its potential for long-range transport and contribution to radiative forcing. Based on the reaction rate constant with OH radicals, the atmospheric lifetime (τ) of this compound can be estimated.

The study by Orkin, Martynova, and Kurylo (2017) estimated the atmospheric lifetime of this compound to be approximately 4.5 days. nist.gov This relatively short lifetime is a direct consequence of the rapid reaction with OH radicals and indicates that the compound is not expected to persist in the atmosphere for extended periods or be transported over long distances.

Table 2: Atmospheric Lifetime of this compound

| Atmospheric Lifetime | Reference |

| 4.5 days | nist.gov |

This short lifetime suggests a low Global Warming Potential (GWP), as the compound would be removed from the atmosphere before it can contribute significantly to the greenhouse effect.

Formation and Fate of Atmospheric Degradation Products

The atmospheric degradation of this compound results in the formation of a variety of smaller, often oxygenated, products. The exact nature and yield of these products depend on the specific degradation pathway and the atmospheric conditions.

Potential for Trifluoroacetic Acid (TFA) and its Derivatives

A significant environmental concern with the atmospheric degradation of many fluorinated compounds is the potential formation of trifluoroacetic acid (TFA; CF₃COOH). wikipedia.org TFA is a strong acid that is highly persistent in the environment, particularly in aquatic systems. wikipedia.org

While no specific studies have been published detailing the formation of TFA from the atmospheric degradation of this compound, the presence of the -CF₂Br group in the molecule suggests that TFA formation is a plausible outcome. The degradation process, initiated by OH radical addition, would likely lead to the cleavage of the C-C bonds. The -CF₂Br moiety could then undergo further oxidation to form carbonyl compounds which can hydrolyze to produce TFA. The atmospheric degradation of many hydrofluoroolefins (HFOs) is known to produce TFA. wikipedia.org

Other Volatile Organic Compounds (VOCs)

The atmospheric degradation of this compound is expected to produce a range of other volatile organic compounds (VOCs). Following the initial attack by OH radicals on the double bond, the resulting haloalkoxy radicals can undergo decomposition through C-C bond cleavage or reaction with other atmospheric species.

Given the structure of the parent molecule (CH₂=CHCFClCF₂Br), potential degradation products could include:

Formaldehyde (HCHO): From the cleavage of the terminal CH₂ group.

Formyl chloride (HC(O)Cl): From the cleavage of the -CHCFCl- part of the molecule.

Carbonyl bromide chloride (C(O)BrCl) and other halogenated carbonyls.

Smaller halogenated alkanes and alkenes.

The exact distribution of these products would require detailed laboratory studies and atmospheric modeling. The subsequent fate of these secondary VOCs would involve further oxidation, eventually leading to the formation of smaller, more stable compounds like CO₂, HCl, HBr, and HF.

Aqueous Phase Transformation Mechanisms

The environmental fate of the halogenated olefin this compound in aqueous environments is governed by several transformation pathways. Due to the presence of a carbon-carbon double bond and multiple halogen substituents (bromine, chlorine, and fluorine), this compound is susceptible to various chemical and biological degradation processes. The specific rates and products of these reactions are not extensively documented in scientific literature for this particular compound; therefore, the following sections provide a discussion based on the known reactivity of structurally similar halogenated alkenes.

Degradation by Iron Sulfide and Other Mineral Surfaces

The degradation of halogenated organic compounds in anaerobic aqueous environments can be significantly influenced by the presence of reactive mineral surfaces, such as iron sulfides (e.g., mackinawite, FeS) and other iron-bearing minerals like magnetite. navy.mil These minerals can act as reductants, facilitating the abiotic degradation of these contaminants.

Research Findings:

For halogenated alkenes, two primary reductive pathways on mineral surfaces are hydrogenolysis and β-elimination. nih.gov

Hydrogenolysis: A halogen atom is replaced by a hydrogen atom.

β-Elimination (or dihaloelimination): Two halogen atoms on adjacent carbons are removed, forming a new pi bond (an alkyne).

Given the structure of this compound, both bromine and chlorine atoms are potential targets for reductive dehalogenation. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that debromination would likely be the initial and faster step. The highly fluorinated nature of the molecule may also influence its interaction with mineral surfaces and the subsequent reaction pathways. The reactivity is often dependent on the specific mineral, its surface area, and the aqueous geochemistry (e.g., pH, presence of other ions).

Table 1: Estimated Reactivity of Halogenated Alkenes with Iron-Based Minerals This table is illustrative and based on general principles of reactivity. Actual rates for this compound would require experimental determination.

| Compound Type | Mineral Surface | Expected Primary Reaction | Relative Rate (Estimated) |

|---|---|---|---|

| Brominated Alkene | Iron Sulfide (FeS) | Reductive Debromination | Fast |

| Chlorinated Alkene | Iron Sulfide (FeS) | Reductive Dechlorination | Moderate to Fast |

| Fluorinated Alkene | Iron Sulfide (FeS) | Generally Slow to Negligible | Slow |

| This compound | Iron Sulfide (FeS) | Initial Reductive Debromination | Likely Fast |

Hydrolysis and Biodegradation Potential

Hydrolysis:

Hydrolysis is a chemical transformation process in which a water molecule cleaves a chemical bond. For halogenated hydrocarbons, this typically involves the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is highly dependent on the structure of the compound, pH, and temperature.

For this compound, the presence of allylic halogen atoms (halogens on a carbon adjacent to a double bond) would be expected to enhance the rate of hydrolysis compared to their saturated counterparts due to the stabilization of the resulting carbocation intermediate. The C-Br bond is more susceptible to hydrolysis than the C-Cl bond, which is, in turn, more labile than the C-F bonds. Therefore, the primary hydrolysis product would likely be the corresponding bromo- and chloro-substituted allylic alcohol. However, under certain conditions, elimination reactions can also occur.

Biodegradation:

The biodegradation of highly halogenated compounds is often challenging for microorganisms. researchgate.net The presence of multiple halogen atoms can make the molecule recalcitrant to microbial attack. However, some specialized microorganisms have been shown to degrade chlorinated and brominated alkenes under both aerobic and anaerobic conditions. nih.govnih.gov

Aerobic Biodegradation: This process often involves monooxygenase or dioxygenase enzymes that can initiate the breakdown of the molecule, sometimes through co-metabolism where the microbe does not use the compound as its primary energy source. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, reductive dehalogenation is a more common pathway, where the halogenated compound is used as an electron acceptor. epa.gov

The potential for biodegradation of this compound is uncertain without specific experimental data. The mixture of different halogens and the trifluoromethyl group could present significant challenges for microbial enzymes. It is plausible that initial abiotic degradation, such as the removal of the bromine atom, could produce a less halogenated and more biodegradable daughter product.

Table 2: Estimated Environmental Persistence of Halogenated Butene Analogs This table provides a qualitative comparison based on known degradation pathways. Actual half-lives are compound-specific and depend on environmental conditions.

| Degradation Process | Compound Feature | Estimated Potential for this compound |

|---|---|---|

| Hydrolysis | Allylic Bromine and Chlorine | Moderate to High |

| Aerobic Biodegradation | High Halogenation, Mixed Halogens | Low |

| Anaerobic Biodegradation (Reductive Dehalogenation) | Presence of Bromine and Chlorine | Moderate (for de-bromination/chlorination) |

Environmental Transport and Distribution Models

The environmental transport and distribution of a chemical like this compound are predicted using multimedia environmental fate models. These models consider the compound's physical-chemical properties to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment.

Key parameters for these models include:

Vapor Pressure: Influences the tendency of the compound to volatilize from water or soil into the atmosphere.

Water Solubility: Determines the concentration that can be dissolved in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the compound to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Henry's Law Constant: Describes the partitioning between air and water.

While experimentally determined values for this compound are not widely available in public literature, estimations can be made based on its structure. The presence of the double bond and halogens suggests it will be a volatile organic compound (VOC). Its moderate molecular weight and halogenation likely result in low to moderate water solubility and a tendency to partition to the atmosphere and organic carbon in soil and sediment.

Environmental transport models, such as fugacity-based models, would likely predict that if released to water, a significant fraction of this compound would volatilize to the atmosphere, while some portion would adsorb to sediment. If released to soil, it would likely exhibit some mobility in soil water but also significant volatilization. Its potential for long-range atmospheric transport would depend on its atmospheric lifetime, which is primarily determined by its reaction rate with hydroxyl (OH) radicals.

Hazard Assessment and Laboratory Safety Considerations in Research

Principles of Handling Halogenated Organic Compounds in Research Environments

The handling of halogenated organic compounds like 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene in a research setting is governed by a set of established principles designed to minimize exposure and ensure safety. A thorough risk assessment should be conducted before any work begins. illinois.edu

Key Handling Principles:

Ventilation: All work with halogenated organic compounds should be performed in a well-ventilated area, preferably within a certified chemical fume hood. scienceready.com.auwsu.edu This is crucial as many halogenated compounds are volatile and can pose an inhalation hazard. scienceready.com.au